5-Fluoro-2-hydroxy-3-nitropyridine
Description
Significance of Fluorine in Organic Chemistry and Pyridine (B92270) Derivatives
Fluorine, the most electronegative element, plays a crucial role in modern medicinal chemistry. numberanalytics.com Its small size, comparable to a hydrogen atom, allows it to be incorporated into organic molecules, including pyridine derivatives, without causing significant steric hindrance. numberanalytics.comlew.ro However, this substitution can drastically alter a molecule's electronic properties, lipophilicity, metabolic stability, and how it binds to biological targets. numberanalytics.comlew.ro
The introduction of fluorine can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative degradation by metabolic enzymes. This can prolong the half-life of a drug, allowing for less frequent dosing. lew.rowikipedia.org
Increased Lipophilicity: The carbon-fluorine bond is more hydrophobic than the carbon-hydrogen bond, which can enhance a drug's ability to pass through cell membranes. wikipedia.org
Altered Binding Affinity: The high electronegativity of fluorine can change the charge distribution within a molecule, potentially increasing its binding affinity to a target protein. lew.ronih.gov
Overview of Nitropyridine Structural Motifs in Bioactive Molecules
Pyridine derivatives are a cornerstone of medicinal chemistry, with about 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021. nih.govmdpi.com The nitropyridine structure is a key component in a variety of bioactive compounds. These compounds are used in the synthesis of molecules with a wide range of activities, including antitumor, antiviral, and anti-neurodegenerative effects. mdpi.comnih.gov
The nitro group in nitropyridines serves two primary functions:
It acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic substitution reactions. nih.gov
It can be reduced to other nitrogen-containing functional groups, such as amino groups, which opens up pathways for creating more complex heterocyclic systems. nih.gov
Examples of bioactive molecules synthesized from nitropyridine precursors include Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov Furthermore, nitropyridines are utilized in the development of radiolabeled compounds for positron-emission tomography (PET), a sophisticated medical imaging technique. nih.gov
Research Gaps and Future Directions for 5-Fluoro-2-hydroxy-3-nitropyridine Research
While the individual components of this compound—the pyridine ring, the fluorine atom, the hydroxyl group, and the nitro group—are well-studied in other chemical contexts, there is a significant lack of specific research on this particular compound. Much of the available information pertains to its role as a chemical intermediate in the synthesis of other molecules, particularly antiviral and anticancer agents.
Future research on this compound should focus on:
Detailed Synthesis and Characterization: While general synthetic routes for similar compounds exist, a comprehensive study on the optimal synthesis of this compound is needed. This would include detailed characterization using modern spectroscopic techniques.
Exploration of Biological Activity: Given the known antitumor properties of related compounds, a thorough investigation into the potential biological activities of this compound is warranted. In vitro studies on various cancer cell lines could reveal its potential as a therapeutic agent.
Investigation of its Mechanism of Action: Understanding how this compound interacts with biological targets at a molecular level is crucial. Research could explore its potential to disrupt nucleic acid synthesis or interact with key enzymes.
Applications in Materials Science: The unique electronic properties conferred by the fluorine and nitro groups suggest potential applications in the development of new materials, such as functional films with enhanced barrier properties. pipzine-chem.com
A deeper understanding of the chemical and biological properties of this compound could unlock its potential in both medicine and materials science.
Properties
IUPAC Name |
5-fluoro-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFUHTOZIOQGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441990 | |
| Record name | 5-fluoro-2-hydroxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441990 | |
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Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-20-5 | |
| Record name | 5-Fluoro-3-nitro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136888-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-fluoro-2-hydroxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-hydroxy-3-nitropyridine | |
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Synthesis and Derivatization Methodologies of 5 Fluoro 2 Hydroxy 3 Nitropyridine
Precursor Synthesis and Halogenation Strategies
The journey to synthesizing 5-Fluoro-2-hydroxy-3-nitropyridine begins with the preparation of crucial precursors. These foundational molecules undergo strategic modifications to introduce the necessary functional groups.
Synthesis of 5-Fluoro-2-hydroxypyridine
A primary precursor, 5-Fluoro-2-hydroxypyridine, can be synthesized from 5-fluoro-2-methoxypyridine (B1304894). This conversion is typically achieved through demethylation using strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr). chemicalbook.com
The demethylation of 5-fluoro-2-methoxypyridine is an effective method for producing 5-fluoro-2-hydroxypyridine. One documented procedure involves treating a toluene (B28343) solution of the starting material with 35% HCl at 145°C for 2 hours in a sealed tube. chemicalbook.com An alternative method utilizes 48% HBr in water, with the reaction proceeding at 100°C for 6 hours, resulting in a 49% yield. chemicalbook.com
Reaction Conditions for Synthesis of 5-Fluoro-2-hydroxypyridine
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| 35% HCl | 145°C | 2 hours | - |
Synthesis of 5-Fluoro-2-aminopyridine
Another critical intermediate is 5-Fluoro-2-aminopyridine. This compound serves as a precursor for introducing the nitro group. A novel synthesis route starts from 2-aminopyridine (B139424) and involves a multi-step process. researchgate.netchemicalbook.com This pathway includes nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction, and finally, hydrolysis of the acetyl group. researchgate.net This method is noted for its simplified experimental operations and avoidance of challenging separations. researchgate.net
A different approach involves the reaction of 4-cyano-1-butyne (B11455) with fluorine gas diluted with nitrogen, followed by treatment with aqueous ammonia. chemicalbook.com This process yields 2-amino-5-fluoropyridine (B1271945) in a 75.5% yield with a purity of 99.4%. chemicalbook.com
Synthesis of 5-Fluoro-2-nitropyridine (B1317553) via nitration of 5-fluoro-2-aminopyridine
The direct nitration of 5-fluoro-2-aminopyridine provides 5-fluoro-2-nitropyridine. This reaction is typically carried out at low temperatures using a mixture of concentrated sulfuric acid and 3% hydrogen peroxide. chemicalbook.com The 5-fluoro-2-aminopyridine is added to the acidic solution at 0°C, and the mixture is stirred for 20 hours as it warms to room temperature. chemicalbook.com This process yields the desired product as a light brown oil in 77% yield. chemicalbook.com
Nitration Reactions to Introduce the Nitro Group
The introduction of the nitro group onto the pyridine (B92270) ring is a pivotal step. The regioselectivity of this reaction is crucial for obtaining the desired isomer.
Regioselective Nitration of Pyridine Derivatives
The nitration of pyridine and its derivatives is a classic example of electrophilic aromatic substitution. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles compared to benzene (B151609). rsc.orgpearson.com The reaction often requires harsh conditions. pearson.com
The position of the incoming nitro group is directed by the existing substituents on the pyridine ring. For instance, in the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, the amino group directs the nitration to the 5-position. google.comchemicalbook.com The reaction of pyridine compounds with dinitrogen pentoxide (N2O5) in the presence of sodium bisulfite (NaHSO3) leads to the formation of β-nitropyridine compounds through unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates. rsc.org The mechanism is suggested to proceed via a chemicalbook.comrsc.org sigmatropic shift of the NO2 group. rsc.org
Computational studies using Molecular Electron Density Theory (MEDT) have shown that the nitration of pyridine and pyridine-N-oxide with the nitronium ion (NO2+) occurs through a stepwise polar mechanism. rsc.org While the nitration of pyridine itself is challenging due to the deactivating effect of the protonated nitrogen in acidic media, pyridine-N-oxide can be nitrated, with the reaction product depending on solvation effects. rsc.org
Dinitrogen Pentoxide (N₂O₅)-Mediated Nitration
Nitro group migration mechanisms
A sigmatropic shift is a pericyclic reaction where one sigma bond moves across a π-electron system. wikipedia.orglibretexts.org In the context of N-nitropyridinium nitrate (B79036), the nitro group migration is proposed to occur via a ntnu.noacs.org sigmatropic shift. ntnu.noresearchgate.net This involves the movement of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. researchgate.net
This intramolecular rearrangement is a concerted process, meaning that bond breaking and bond formation occur simultaneously. uh.edu The transition state for this reaction involves a cyclic arrangement of atoms. The Woodward-Hoffmann rules predict that a ntnu.noacs.org sigmatropic shift can proceed suprafacially, meaning the migrating group remains on the same face of the π-system. uh.edu
To facilitate this migration, a nucleophile such as bisulfite (HSO₃⁻) is often added to the reaction mixture. ntnu.norsc.org The nucleophile attacks the N-nitropyridinium ion at the 2- or 4-position, forming transient dihydropyridine (B1217469) intermediates. ntnu.norsc.orgpsu.edu For instance, attack at the 2-position forms N-nitro-1,2-dihydropyridine-2-sulfonic acid. rsc.orgpsu.edu From this intermediate, the nitro group migrates to the 3-position, and subsequent elimination of the bisulfite group leads to the formation of the 3-nitropyridine (B142982) product. ntnu.no
An alternative method for the nitration of fluorinated pyridines involves the use of a mixture of concentrated sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂). chemicalbook.com This method has been successfully applied to the synthesis of 5-fluoro-2-nitropyridine from 5-fluoro-2-aminopyridine. chemicalbook.com
In this procedure, 5-fluoro-2-aminopyridine is added to a solution of 3% hydrogen peroxide in concentrated sulfuric acid at 0°C. chemicalbook.com The reaction mixture is then stirred for an extended period at room temperature. chemicalbook.com This process results in the formation of 5-fluoro-2-nitropyridine in good yield. chemicalbook.com
Table 1: Synthesis of 5-Fluoro-2-nitropyridine
| Starting Material | Reagents | Temperature | Reaction Time | Product | Yield |
| 5-fluoro-2-amino-pyridine | Concentrated H₂SO₄, 3% H₂O₂ | 0°C to room temperature | 20 hours | 5-Fluoro-2-nitro-pyridine | 77% chemicalbook.com |
The classic method for nitrating aromatic compounds, using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), can also be applied to pyridine derivatives. wordpress.commasterorganicchemistry.comyoutube.com Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). wordpress.commasterorganicchemistry.comyoutube.com
However, the direct nitration of pyridines using this method can be challenging and often results in low yields due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deactivates it towards electrophilic attack. researchgate.net For certain substrates, such as pyridine-2,6-diamines, using fuming sulfuric acid (oleum) in place of concentrated sulfuric acid has been shown to significantly increase the yield of the nitrated product. google.com This is attributed to the creation of an essentially anhydrous medium that drives the reaction forward. google.com
Hydroxylation Strategies to Introduce the Hydroxyl Group
The introduction of a hydroxyl (-OH) group is another key transformation in the synthesis of this compound. This can be achieved through various hydroxylation strategies.
One common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring. However, direct C-H hydroxylation presents a more atom-economical and efficient alternative.
A notable method for the C3-hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org This metal-free transformation offers high regioselectivity for the C3 position. acs.org The process involves irradiating a pyridine N-oxide with UV light in the presence of an acid, such as acetic acid, and a fluorinated alcohol solvent. nih.govacs.org This strategy has been successfully employed in the synthesis of medicinally relevant 3-pyridinols. acs.org
While not directly documented for 5-fluoro-3-nitropyridine in the provided context, this methodology presents a plausible route for the introduction of the hydroxyl group at the 2-position, potentially through a related photochemical rearrangement or by starting with a pre-hydroxylated pyridine and performing the nitration. Further research would be needed to adapt this specific strategy for the synthesis of this compound.
List of Compounds
Nucleophilic Substitution or Hydrolysis under Controlled pH
The synthesis of this compound can be theoretically achieved via the selective hydrolysis of a dihalogenated precursor, such as 2,5-difluoro-3-nitropyridine. This transformation is an example of nucleophilic aromatic substitution (SNAr). In this proposed mechanism, the pyridine ring is 'activated' towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group.
The fluorine atom at the C-2 position is particularly susceptible to substitution compared to the fluorine at the C-5 position. This is due to the combined electron-withdrawing influence of the adjacent nitro group (at C-3) and the ring nitrogen, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile at C-2.
Under controlled pH conditions, using a hydroxide (B78521) source (e.g., NaOH or KOH), the hydroxide ion (OH⁻) acts as the nucleophile, attacking the C-2 position and displacing the fluoride (B91410) ion to yield this compound. The reaction conditions, such as solvent, temperature, and pH, are crucial for achieving selectivity and preventing side reactions. rsc.org
Ring-Opening and Ring-Closure Reactions of Halogenated Nitropyridines
A more complex but powerful method for synthesizing substituted heterocycles involves a sequence of ring-opening and ring-closure reactions. The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a prime example of this type of transformation. wikipedia.org This mechanism is particularly relevant for explaining product formation in nucleophilic substitutions on heterocyclic compounds like pyrimidines and can be extended to substituted pyridines. wikipedia.orgmdpi.com
The general ANRORC pathway proceeds as follows:
Addition of the Nucleophile: A potent nucleophile, such as an amide ion (e.g., from sodium amide), attacks an electron-deficient carbon atom of the heterocyclic ring, leading to the formation of a sigma complex. wikipedia.org
Ring Opening: The heterocyclic ring, now containing a saturated carbon, undergoes cleavage. This step is often driven by the expulsion of a leaving group and results in a more stable, open-chain intermediate, such as one containing a nitrile group. wikipedia.org
Ring Closure: The open-chain intermediate then re-cyclizes to form a new heterocyclic ring. This step can incorporate the nucleophile into the new ring structure. wikipedia.orgresearchgate.netuchile.cl
In the context of halogenated nitropyridines, this mechanism could provide a route to this compound, although specific documented examples for this exact synthesis are scarce. The reaction would likely start with a dihalonitropyridine. The ANRORC mechanism often leads to products that might not be predicted by standard SNAr pathways and can result in the scrambling of ring atoms, as demonstrated by isotope labeling studies in pyrimidine (B1678525) systems. wikipedia.org
Derivatization Reactions of 5-Fluoro-2-hydroxy-3-nitropyridinebenchchem.com
The functional groups on this compound allow for a range of subsequent chemical modifications.
Substitution Reactionsbenchchem.com
The fluorine atom at the C-5 position is activated by the adjacent C-3 nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of functional groups by reacting this compound with different nucleophiles. While specific studies on this compound are limited, the reactivity can be inferred from analogous systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which readily undergoes substitution of its fluorine atom. nih.govbeilstein-journals.orgresearchgate.net
In these analogous reactions, various oxygen, sulfur, and nitrogen nucleophiles have been successfully used to displace the activated fluorine atom. nih.govbeilstein-journals.org Good results are often obtained by heating the substrate with the nucleophile in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. nih.govresearchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution of an Activated Fluorine Atom (Analogous System)
| Entry | Nucleophile (NuH) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Methanol | KOH | Methanol | 80 | 0.5 | Methoxy derivative | 85 |
| 2 | Ethanol | KOH | Ethanol | 80 | 0.6 | Ethoxy derivative | 83 |
| 3 | Phenol | K₂CO₃ | DMF | 80 | 3 | Phenoxy derivative | 67 |
| 4 | Thiophenol | K₂CO₃ | DMF | 90 | 3 | Phenylthio derivative | 46 |
| 5 | Morpholine | K₂CO₃ | DMF | 85 | 7 | Morpholino derivative | 63 |
| 6 | Piperidine | K₂CO₃ | DMF | 85 | 3 | Piperidino derivative | 51 |
| 7 | Pyrrolidine | K₂CO₃ | DMF | 85 | 2 | Pyrrolidino derivative | 67 |
Data derived from an analogous fluoronitro-aromatic system. The table illustrates the variety of nucleophiles that can displace an activated fluorine atom. researchgate.net
The hydroxyl group at the C-2 position of the pyridine ring can be converted into a better leaving group, such as a bromine atom, to facilitate further substitutions. A common reagent for this transformation on hydroxy-heterocycles is phosphoryl bromide (POBr₃), also known as phosphorus(V) oxybromide. manac-inc.co.jpmanac-inc.co.jp
POBr₃ is considered a relatively mild brominating agent compared to phosphorus(V) bromide (PBr₅). manac-inc.co.jpmanac-inc.co.jp The reaction typically involves heating the hydroxy-nitropyridine substrate with an excess of POBr₃, often in a high-boiling solvent like toluene or xylene, at temperatures ranging from 110°C to 160°C. manac-inc.co.jpblogspot.com This converts the 2-hydroxy group into a 2-bromo group, yielding 2-bromo-5-fluoro-3-nitropyridine. This bromo-derivative is a valuable intermediate for subsequent cross-coupling reactions or further nucleophilic substitutions. These deoxybromination reactions can be exothermic and must be handled with care, as the reagents react vigorously with water. acsgcipr.org
Reduction Reactions of the Nitro Group to an Amino Groupbenchchem.com
The nitro group at the C-3 position is readily reducible to an amino group (NH₂). This transformation is a fundamental step in the synthesis of many pharmaceutical agents, as it introduces a key basic nitrogen functionality. A standard method for this reduction is catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
This reaction converts this compound into 3-amino-5-fluoro-2-hydroxypyridine. The resulting aminopyridine derivative is a versatile building block for the construction of more complex molecules through reactions like diazotization, acylation, or alkylation of the newly formed amino group.
Compound Index
Oxidation Reactions of the Hydroxyl Group to a Carbonyl Group
The oxidation of the hydroxyl group in 2-hydroxypyridines, which exist in tautomeric equilibrium with their 2-pyridone form, to a carbonyl group is a fundamental transformation in synthetic organic chemistry. While specific literature on the oxidation of this compound to its corresponding dione (B5365651) is not extensively detailed, the oxidation of analogous 2-hydroxypyridine (B17775) derivatives provides insight into potential synthetic routes.
Generally, the oxidation of 2-hydroxypyridines can be achieved using various oxidizing agents. For instance, the oxidation of dihydropyridine derivatives to their corresponding pyridine forms has been successfully carried out using reagents like nitric acid or calcium hypochlorite. organic-chemistry.org The direct oxidation of the hydroxyl group of a 2-hydroxypyridine to a carbonyl functionality often requires potent oxidizing agents. One general method that has been mentioned for such transformations is the use of potassium permanganate. organic-chemistry.org
The synthesis of related 3-hydroxy-2-nitropyridine (B88870) has been achieved with high yields (81-90%) through a process involving the oxidation and hydrolysis of furfurylamine (B118560) followed by nitration using metal nitrate in acetic anhydride. patsnap.com This suggests that the pyridine ring with a nitro group is stable under these oxidative conditions.
For the targeted synthesis of a carbonyl group at the 2-position of a pyridine ring, a more tailored approach might be necessary, potentially involving the protection of other reactive sites followed by a specific oxidation protocol. The synthesis of 5-trifluoroacetylpyrrole-2-carbaldehydes, for example, was accomplished through low-temperature trifluoroacetylation of protected pyrrole-2-carbaldehyde acetals, followed by deprotection. researchgate.net A similar strategy could hypothetically be applied to a protected form of this compound to achieve oxidation at the desired position.
| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |
| Metal Nitrate/Acetic Anhydride | 3-Hydroxypyridine (B118123) | 3-Hydroxy-2-nitropyridine | 81-90 | patsnap.com |
| Nitric Acid / Calcium Hypochlorite | Dihydropyridines | Pyridines | Moderate to Good | organic-chemistry.org |
| Potassium Permanganate | 2-Hydroxypyridines (general) | 2-Pyridones | Not specified | organic-chemistry.org |
N-Alkylation of Hydroxypyridines
The N-alkylation of hydroxypyridines is a critical reaction for introducing molecular diversity and is a common step in the synthesis of many biologically active compounds. The tautomeric nature of 2-hydroxypyridines presents a challenge in achieving selective N-alkylation over O-alkylation.
Several methods have been developed to address this selectivity issue. A catalyst- and base-free method for the N-alkylation of 2-hydroxypyridines with organohalides has been reported, offering high N-selectivity (>99%). google.com This method is particularly attractive due to its simplicity and broad substrate scope.
Another approach involves the use of a base to facilitate the reaction. For instance, the N-alkylation of 3-cyano-2(1H)-pyridones has been achieved using Cs2CO3 as a promoter with various alkyl halides. cdnsciencepub.com The use of tetraalkylammonium fluorides in solvents like THF, acetonitrile (B52724), or DMSO has also been shown to effectively promote the N-alkylation of 2-pyridones with high yield and selectivity. google.com
Microwave-assisted one-pot synthesis has also emerged as an efficient method for the N-alkylation of 2-pyridone derivatives, often leading to reduced reaction times and improved yields. sciforum.net Furthermore, a P(NMe2)3-mediated regioselective N-alkylation of 2-pyridones with α-keto esters proceeds under mild conditions with high generality. organic-chemistry.org
While specific examples for the N-alkylation of this compound are scarce, the methodologies developed for analogous systems provide a strong foundation for its derivatization.
| Reagent/Catalyst | Alkylating Agent | Solvent | Base | Yield (%) | Reference |
| None | Organohalides | Not specified | None | >99% N-selectivity | google.com |
| Cs2CO3 | Alkyl Halides | Not specified | Cs2CO3 | Not specified | cdnsciencepub.com |
| Tetrabutylammonium fluoride | Benzyl chloride | THF | None | Not specified | google.com |
| Microwave | Various alkylating agents | Not specified | Not specified | Good | sciforum.net |
| P(NMe2)3 | α-Keto Esters | Toluene | None | Good to Excellent | organic-chemistry.org |
Comparative Reactivity Studies (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov The reactivity of halogenated pyridines in Suzuki coupling is influenced by the nature and position of the halogen, as well as other substituents on the pyridine ring.
For instance, the Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and esters has been reported to generate 2-arylpyridines in modest to good yields (5%–89%). cdnsciencepub.comnih.gov This indicates that a sulfonyl fluoride group, which contains fluorine, can be a viable coupling partner.
Studies on halopyridines have shown that the reactivity order is generally I > Br > Cl. researchgate.net The coupling of 3-halopyridines often results in higher yields compared to 2-halopyridines. The presence of electron-withdrawing groups, such as the nitro group in this compound, can influence the electronic properties of the pyridine ring and affect the efficiency of the coupling reaction.
The Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated, yielding novel pyridine derivatives in moderate to good yields. nih.gov This highlights the feasibility of Suzuki reactions on substituted bromopyridines. Given that the C-F bond is generally less reactive than C-Br or C-I bonds in such couplings, more forcing conditions or specialized catalyst systems might be required for the successful Suzuki coupling of this compound.
| Substrate | Coupling Partner | Catalyst | Base | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl2 | Not specified | 5-89 | cdnsciencepub.comnih.gov |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | Moderate to Good | nih.gov |
| 3-Halopyridines | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt | K2CO3 | Higher than 2-halopyridines | researchgate.net |
| 2,3,5-trichloropyridine | Arylboronic acids | Pd(OAc)2 (ligand-free) | Not specified | High | researchgate.net |
Spectroscopic Characterization and Computational Chemistry of 5 Fluoro 2 Hydroxy 3 Nitropyridine
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 5-Fluoro-2-hydroxy-3-nitropyridine. The vibrational modes are characteristic of the stretching and bending of specific bonds within the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The presence of a nitro group (-NO2) is typically confirmed by strong asymmetric and symmetric stretching vibrations. spectroscopyonline.com For aromatic nitro compounds, these bands are generally observed in the regions of 1500-1550 cm⁻¹ and 1350-1300 cm⁻¹, respectively. spectroscopyonline.com The hydroxyl (-OH) group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding. The C-F stretching vibration is expected to appear as a strong band in the region of 1250-1020 cm⁻¹. The spectrum of the related compound, 2-hydroxy-5-methyl-3-nitropyridine (B188116), shows a C-NO2 stretching vibration at 1296 cm⁻¹. niscpr.res.in The tautomeric equilibrium between the hydroxy and pyridone forms in 2-hydroxypyridine (B17775) derivatives can influence the spectral features, particularly in the C=O and O-H stretching regions. nih.gov
Raman Spectroscopy (Laser Raman)
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of pyridine (B92270) and its derivatives, characteristic ring stretching and breathing modes are observed. acs.org For 2-hydroxy-5-methyl-3-nitropyridine, a Raman band at 1295 cm⁻¹ has been assigned to the C-CH3 stretching mode, which provides a reference for the expected region of C-substituent vibrations. niscpr.res.in The symmetric stretching of the nitro group is also expected to be Raman active. The analysis of Raman spectra of substituted pyridines, in conjunction with computational methods, allows for a detailed assignment of the vibrational modes. acs.org
Assignments of Vibrational Modes
A definitive assignment of the vibrational modes of this compound can be achieved through a combined analysis of experimental FTIR and Raman data and theoretical calculations, such as Density Functional Theory (DFT). By comparing the experimental frequencies with the calculated values for the optimized geometry, each vibrational mode can be assigned to specific atomic motions within the molecule. For instance, in a related nitro-substituted pyridine, DFT calculations have been used to assign the symmetric and asymmetric stretching vibrations of the nitro group. scirp.org
Table 1: Plausible Vibrational Mode Assignments for this compound (based on related compounds)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| -OH | O-H Stretch | 3200-3600 | nih.gov |
| Pyridine Ring | C-H Stretch | 3000-3100 | cdnsciencepub.com |
| -NO₂ | Asymmetric Stretch | 1500-1550 | spectroscopyonline.com |
| -NO₂ | Symmetric Stretch | 1300-1350 | spectroscopyonline.com |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | acs.org |
| C-F | C-F Stretch | 1200-1250 | |
| -NO₂ | Scissoring | 835-890 | spectroscopyonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms in a molecule.
¹H NMR data for this compound recorded in DMSO-d6 shows two singlets at δ 8.28 (s, 1H) and 8.67 (s, 1H). nih.gov The presence of two distinct signals for the aromatic protons is consistent with the substitution pattern of the pyridine ring. The downfield chemical shifts are indicative of the deshielding effect of the electron-withdrawing nitro group.
¹⁹F NMR is particularly sensitive to the electronic environment. wikipedia.org The chemical shift of the fluorine atom in this compound would provide valuable information about the electronic nature of the pyridine ring. The typical range for fluoroaromatic compounds is between -100 and -170 ppm relative to CFCl₃. ucsb.edu
Table 2: Experimental and Predicted NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference/Prediction Basis |
| ¹H | 8.28 | singlet | nih.gov |
| ¹H | 8.67 | singlet | nih.gov |
| ¹³C | ~140-160 (C-F) | doublet | Prediction based on fluoropyridines magritek.com |
| ¹³C | ~120-150 (other C) | singlets | Prediction based on substituted pyridines researchgate.net |
| ¹⁹F | ~ -110 to -140 | singlet | Prediction based on fluoroaromatic compounds ucsb.edu |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Low-resolution mass spectrometry (LRMS) of this compound shows a peak at m/z 157, corresponding to the [M-H]⁻ ion, which is consistent with the molecular weight of 158.09 g/mol . nih.gov The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or a nitro radical (·NO). For N-nitrosamines, a characteristic loss of 30 Da (NO) is observed. nih.gov The fragmentation of pyridine N-oxides can involve the loss of an oxygen atom. researchgate.net A plausible fragmentation pathway for this compound could involve the initial loss of the nitro group, followed by further fragmentation of the pyridine ring.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z | Description | Reference |
| [M-H]⁻ | 157 | Molecular ion peak (negative ion mode) | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions. The pyridine ring and the nitro group are both chromophores that contribute to the UV-Vis absorption. In substituted pyridines, the position and intensity of the absorption maxima are sensitive to the nature and position of the substituents. niscpr.res.in The UV spectrum of 3-hydroxypyridine (B118123) shows absorption maxima that are influenced by the solvent and pH due to tautomeric and ionic equilibria. researchgate.net The introduction of a nitro group generally leads to a red shift (bathochromic shift) of the absorption bands. Computational studies on nitropyridine derivatives can provide theoretical insights into their electronic transitions. researchgate.net
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating the molecular properties of this compound. These theoretical methods provide detailed insights into the molecule's electronic structure, geometry, and spectroscopic behavior, complementing and guiding experimental findings. By simulating molecular characteristics, researchers can predict and understand the compound's behavior at a quantum level.
Quantum chemical studies are fundamental to understanding the intrinsic properties of this compound. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and other molecular characteristics. The two most prominent ab initio and density-based methods employed for pyridine derivatives are Hartree-Fock (HF) and Density Functional Theory (DFT).
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry approach used to approximate the electronic structure of molecules. In studies of nitropyridine derivatives, such as 2-hydroxy-3-nitropyridine (B160883) and 2-amino-3-nitropyridine, the HF method has been utilized to calculate optimized molecular structures, energies, and vibrational frequencies. nih.govresearchgate.netresearchgate.netgelisim.edu.tr This method treats electron-electron repulsion in an average way, rather than accounting for instantaneous repulsions, which means it does not fully account for electron correlation. Consequently, while HF provides a valuable qualitative picture and a good starting point for more advanced calculations, the results can sometimes deviate from experimental values. researchgate.net For instance, calculated vibrational frequencies using HF are often systematically higher than those observed experimentally, requiring the use of scaling factors for better agreement. researchgate.net
Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical investigations of molecules like this compound due to its excellent balance of accuracy and computational cost. Unlike HF, DFT includes effects of electron correlation by approximating the energy of the molecule as a functional of its electron density.
Studies on structurally similar compounds, such as 2-hydroxy-3-nitropyridine and 2-hydroxy-5-methyl-3-nitropyridine, frequently employ DFT, particularly with the B3LYP hybrid functional. nih.govresearchgate.netgelisim.edu.trresearchgate.net These calculations have proven to be highly effective for predicting a wide range of molecular properties, including geometric parameters, vibrational spectra, and electronic characteristics. elsevierpure.com The results from DFT calculations are often in better agreement with experimental data compared to those from HF methods. researchgate.netresearchgate.net
Quantum Chemical Studies
Density Functional Theory (DFT) Calculations
Basis Set Selection (e.g., 6-311G(d), 6-311G(3d,2p))The accuracy of both HF and DFT calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For nitropyridine derivatives, Pople-style basis sets are commonly used.
6-311G(d) : This basis set provides a flexible description of the valence electrons and includes 'd' polarization functions on heavy (non-hydrogen) atoms, allowing for non-spherical distribution of electron density, which is crucial for describing chemical bonds accurately. researchgate.net
6-311G(3d,2p) : This is an extended basis set that adds more polarization functions ('3d' on heavy atoms and '2p' on hydrogen atoms), offering a more refined description of bonding environments. researchgate.net
6-311++G(d,p) : This set further includes diffuse functions (indicated by '++') for both heavy atoms and hydrogen. These functions are important for accurately describing systems with lone pairs, anions, or other regions of diffuse electron density, which are relevant for the nitro and hydroxyl groups in this compound. nih.govresearchgate.netgelisim.edu.tr
The selection of a basis set represents a trade-off between computational expense and desired accuracy.
A primary application of quantum chemical methods is geometry optimization, a computational process that determines the lowest energy arrangement of atoms in a molecule. This procedure identifies the most stable three-dimensional structure, providing theoretical values for bond lengths, bond angles, and dihedral angles.
For related molecules like 2-hydroxy-5-methyl-3-nitropyridine, both HF and DFT methods have been used to compute these geometric parameters. researchgate.net The results from such calculations provide a detailed picture of the molecular framework. For example, DFT calculations can accurately predict the planarity of the pyridine ring and the orientation of the substituent hydroxyl and nitro groups. These studies also investigate tautomerism, such as the keto-enol equilibrium between the 2-hydroxy-pyridine and pyridin-2-one forms, predicting the relative stability of each tautomer. elsevierpure.comelsevierpure.com
Below is a representative table of optimized geometrical parameters for a similar molecule, 2-hydroxy-5-methyl-3-nitropyridine, calculated using the B3LYP/6-311G(d) method, illustrating the type of data obtained from such analyses.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-C2 | 1.372 |
| Bond Length (Å) | C2-N7 | 1.431 |
| Bond Length (Å) | C3-N7 | 1.431 |
| Bond Length (Å) | C2-O12 | 1.231 |
| Bond Angle (°) | C6-N1-C2 | 124.3 |
| Bond Angle (°) | N1-C2-C3 | 114.1 |
| Bond Angle (°) | O12-C2-N1 | 120.3 |
| Dihedral Angle (°) | C6-N1-C2-C3 | -0.1 |
Data based on calculations for 2-hydroxy-5-methyl-3-nitropyridine, illustrating typical output from geometry optimization studies. researchgate.net
Computational chemistry is extensively used to simulate and interpret various types of spectra for this compound. By calculating the vibrational frequencies and electronic transitions, a theoretical spectrum can be generated that can be compared directly with experimental results.
IR and Raman Spectra : After geometry optimization, the second derivatives of the energy are calculated to determine the harmonic vibrational frequencies. These frequencies correspond to the fundamental modes of vibration in the molecule, which are observed as bands in Infrared (IR) and Raman spectra. elsevierpure.com Theoretical calculations also provide the intensities for each vibrational mode, allowing for the simulation of the entire spectrum. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, which significantly improves the agreement with experimental spectra. researchgate.net
The table below shows a comparison of experimental and scaled calculated vibrational frequencies for a related compound, illustrating the accuracy of DFT methods in reproducing spectroscopic data.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(OH) | 3440 | 3442 | O-H stretch |
| ν(CH) | 3080 | 3085 | C-H ring stretch |
| ν(C=O) | 1665 | 1663 | C=O stretch (keto form) |
| νₐ(NO₂) | 1530 | 1528 | Asymmetric NO₂ stretch |
| νₛ(NO₂) | 1350 | 1348 | Symmetric NO₂ stretch |
Frequencies are representative and based on data for similar nitropyridine compounds to demonstrate the simulation process. elsevierpure.com
UV-Vis Spectra : The simulation of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies required to promote electrons from occupied molecular orbitals to unoccupied ones (e.g., HOMO to LUMO transitions). The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental UV-Vis spectrum. These calculations help in understanding the electronic structure and the nature of electronic transitions (e.g., n→π* or π→π*) within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is a three-dimensional representation of the electrostatic potential mapped onto a constant electron density surface, providing a visual guide to the regions of a molecule that are rich or poor in electrons.
Red and Yellow Regions: These colors indicate areas of high electron density and negative electrostatic potential. In this compound, these regions are expected to be localized around the oxygen atoms of the nitro group and the hydroxyl group, as well as on the nitrogen atom of the pyridine ring. These sites represent the most likely points for electrophilic attack.
Blue and Green Regions: Conversely, these colors denote areas of low electron density and positive electrostatic potential. Such regions are anticipated to be found around the hydrogen atom of the hydroxyl group and on the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing nitro and fluoro groups. These electron-deficient sites are susceptible to nucleophilic attack.
The MEP analysis for a structurally similar compound, 2-hydroxy-5-methyl-3-nitropyridine, has been performed using Density Functional Theory (DFT) calculations, providing insights that can be extrapolated to the fluoro-substituted analogue. The presence of the highly electronegative fluorine atom in this compound is expected to further enhance the positive potential on the ring carbons, making them more electrophilic.
Illustrative MEP Data Interpretation:
| Color Region | Electrostatic Potential | Predicted Reactivity | Likely Location on this compound |
| Red | Most Negative | Electrophilic Attack | Oxygen atoms of the nitro and hydroxyl groups |
| Yellow | Negative | Electrophilic Attack | Nitrogen atom of the pyridine ring |
| Green | Near Zero | - | Carbon atoms of the pyridine ring |
| Blue | Positive | Nucleophilic Attack | Hydrogen atom of the hydroxyl group, Carbon atoms adjacent to nitro and fluoro groups |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful theoretical method used to study the delocalization of electron density within a molecule, providing a quantitative description of bonding interactions and charge transfer phenomena. uni-muenchen.de The NBO analysis for this compound would provide critical information about the intramolecular interactions that contribute to its stability and reactivity.
The key aspects of NBO analysis include the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between a filled (donor) and an empty (acceptor) orbital, signifying a greater degree of electron delocalization.
For this compound, several significant intramolecular interactions are expected:
Hyperconjugation: The NBO analysis would likely reveal strong hyperconjugative interactions between the lone pairs of the oxygen atoms (in both the hydroxyl and nitro groups) and the antibonding π* orbitals of the pyridine ring. Similarly, the lone pairs of the fluorine atom and the ring nitrogen would participate in such interactions.
Intramolecular Hydrogen Bonding: A significant donor-acceptor interaction is anticipated between the lone pair of the oxygen atom of the nitro group and the antibonding σ* orbital of the O-H bond of the hydroxyl group, providing evidence for an intramolecular hydrogen bond.
Expected NBO Analysis Results for this compound:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Interaction Type |
| LP(1) O (hydroxyl) | π* (N1-C2) | High | π-conjugation |
| LP(1) O (nitro) | π* (C3-C4) | High | π-conjugation |
| LP(1) F | π* (C4-C5) | Moderate | Hyperconjugation |
| LP(1) O (nitro) | σ* (O-H) | High | Intramolecular Hydrogen Bond |
Comparison of Experimental and Theoretical Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. In the context of this compound, this would involve comparing the theoretically calculated vibrational frequencies (from methods like DFT and Hartree-Fock) with the experimentally obtained FT-IR and FT-Raman spectra.
A study on the closely related compound, 2-hydroxy-5-methyl-3-nitropyridine, provides a framework for such a comparison. researchgate.net In that study, the vibrational frequencies were calculated using the B3LYP/6-311G(d,p) level of theory and were found to be in good agreement with the experimental values after scaling. researchgate.net
For this compound, a similar approach would be expected to yield a strong correlation between the calculated and observed vibrational modes. The characteristic vibrational frequencies for the key functional groups would be of particular interest:
O-H stretching: The hydroxyl group's stretching vibration, which is sensitive to hydrogen bonding.
N-O stretching: The symmetric and asymmetric stretching vibrations of the nitro group.
C-F stretching: The characteristic stretching vibration of the carbon-fluorine bond.
Pyridine ring vibrations: The various stretching and bending modes of the pyridine ring.
Discrepancies between the experimental and theoretical data can often be attributed to factors such as the condensed phase of the experimental measurement (whereas calculations are often performed for an isolated molecule in the gas phase) and the approximations inherent in the theoretical methods.
Comparative Vibrational Data (Based on 2-hydroxy-5-methyl-3-nitropyridine as an analogue): researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Assignment |
| O-H stretch | ~3400 | ~3450 | Hydroxyl group stretching |
| N-O asym. stretch | ~1530 | ~1540 | Nitro group asymmetric stretching |
| N-O sym. stretch | ~1350 | ~1360 | Nitro group symmetric stretching |
| Pyridine ring stretch | ~1600 | ~1610 | C=C and C=N stretching |
It is important to note that the presence of the fluorine atom in this compound would lead to shifts in these vibrational frequencies compared to the methyl-substituted analogue, particularly for the modes involving the pyridine ring and the adjacent C-F bond.
Advanced Research Applications of 5 Fluoro 2 Hydroxy 3 Nitropyridine
Pharmaceutical Development
5-Fluoro-2-hydroxy-3-nitropyridine is primarily recognized for its crucial role as a building block in pharmaceutical research and development. Its molecular architecture is structurally related to intermediates used in the creation of drugs designed to combat a range of diseases, including viral infections, cancer, and bacterial infections. The compound's utility stems from its unique structure, which allows for strategic modifications to synthesize more complex and effective active pharmaceutical ingredients (APIs).
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 136888-20-5 | chemicalbook.comusbio.netscbt.com |
| Molecular Formula | C₅H₃FN₂O₃ | chemicalbook.comscbt.comnih.gov |
| Molecular Weight | 158.09 g/mol | chemicalbook.comscbt.com |
| Appearance | Yellow to light yellow solid | chemicalbook.com |
| Solubility in Water | Slightly soluble | chemicalbook.comfishersci.fi |
| Boiling Point | 249.1±40.0 °C (Predicted) | chemicalbook.com |
The principal application of this compound in the pharmaceutical sector is as a chemical intermediate. chemicalbook.comfishersci.fi An intermediate is a molecule that is a precursor in a multi-step synthesis of a target molecule, such as an API. The specific arrangement of its functional groups makes it an ideal starting point for building more elaborate molecular structures. The presence of the highly electronegative fluorine atom can influence the molecule's electronic distribution, enhancing its reactivity and the metabolic stability of the final drug product. Concurrently, the hydroxyl and nitro groups provide handles for chemists to perform nucleophilic and electrophilic substitution reactions, enabling the attachment of other molecular fragments to build the final API.
In the field of virology, the development of novel antiviral agents is a continuous effort to combat viral diseases. The molecular framework of this compound is structurally analogous to intermediates that are employed in the synthesis of antiviral drugs. The inclusion of a fluorinated pyridine (B92270) ring is a known strategy in medicinal chemistry to improve the pharmacological profile of drug candidates.
The compound serves as a valuable intermediate in the synthesis of potential anticancer agents. The "5-fluoro" structural motif is a key feature in a well-established class of anticancer drugs known as fluoropyrimidines, such as 5-Fluorouracil. nih.gov These drugs have been used for decades to treat various cancers. nih.gov The anticancer activity of these molecules is often linked to their ability to interfere with the synthesis of DNA in rapidly dividing cancer cells. nih.gov
A primary mechanism through which fluorinated pyrimidine-based drugs exert their anticancer effects is by inhibiting the enzyme thymidylate synthase (TS). nih.gov This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.gov The active metabolite of 5-Fluorouracil, known as 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), forms a stable covalent bond with the TS enzyme, effectively blocking its function. nih.gov This inhibition leads to a depletion of dTMP, which in turn causes DNA damage and triggers cell death in cancer cells. nih.gov The design of molecules containing the 5-fluoropyridine structure often aims to leverage this proven therapeutic strategy.
Table 2: Research Findings on Thymidylate Synthase (TS) Inhibition
| Compound Class | Mechanism of Action | Target Enzyme | Cellular Outcome | Source(s) |
|---|---|---|---|---|
| Fluoropyrimidines (e.g., 5-Fluorouracil) | The active metabolite (FdUMP) covalently binds to and inhibits the enzyme. | Thymidylate Synthase (TS) | Depletion of dTMP, leading to DNA damage and cell death. | nih.gov |
Research involving fluorinated compounds has utilized specific cancer cell lines to study their effects. One such model is the Ehrlich ascites carcinoma (EAC), a type of murine tumor model. Studies have been conducted on EAC cells to understand the mechanisms of action and resistance to fluorinated drugs like 5-fluoro-2'-deoxyuridine (FdUrd). nih.gov In one study, a subline of EAC cells resistant to FdUrd was developed. nih.gov Analysis of these resistant cells revealed significant biochemical changes compared to the non-resistant parental cells.
Table 3: Research Findings on Ehrlich Ascites Carcinoma (EAC) Cells
| Cell Line | Treatment | Key Findings | Source(s) |
|---|---|---|---|
| Ehrlich Ascites Carcinoma (EAC) | 5-fluoro-2'-deoxyuridine (FdUrd) | A resistant subline showed a 100-fold decrease in thymidine (B127349) kinase activity and a several-fold increase in thymidylate synthetase activity. | nih.gov |
The structural backbone of this compound is also relevant to the development of new antibacterial agents. The emergence of drug-resistant bacteria is a major global health threat, necessitating the discovery of novel antibiotics. The 5-fluoropyridine moiety has been incorporated into new molecular structures to create potent antibacterial compounds.
A notable example is the design and synthesis of a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov Oxazolidinones are a class of antibiotics that inhibit bacterial protein synthesis. nih.gov In a 2023 study, researchers created new derivatives featuring the 5-fluoropyridine ring and found that they exhibited significant antibacterial activity against a panel of Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the lead compounds from this study showed an eight-fold stronger inhibitory effect than the marketed antibiotic linezolid (B1675486) against certain strains. nih.gov
Table 4: Antibacterial Activity of a Lead 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivative
| Compound Class | Key Finding | Target Bacteria | Source(s) |
|---|---|---|---|
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | A lead compound (7j) demonstrated a minimum inhibitory concentration (MIC) of 0.25 µg/mL against certain strains, an 8-fold stronger effect than linezolid. | Gram-positive bacteria, including drug-sensitive and drug-resistant strains. | nih.gov |
Development of Antimalarial Activity
The functional groups of this compound make it a relevant scaffold in the development of novel antimalarial agents. Research has shown that hybrid molecules incorporating nitropyridine fragments linked to known antimalarial structures, such as chloroquine (B1663885), exhibit potent antimalarial activity. mdpi.com The synthesis of such compounds often involves the reaction of a chloroquine derivative with a corresponding 2-chloro-5-nitropyridine. mdpi.com Some of these synthesized compounds have demonstrated impressive efficacy, with 50% inhibitory concentration (IC₅₀) values below 5 nM against Plasmodium falciparum. mdpi.com The 5-fluoro and 3-nitro substituents on the pyridine ring of this compound are crucial for its reactivity and potential to be developed into effective antimalarial drugs.
Development of Janus Kinase 2 (JAK2) Inhibitors
This compound serves as a key building block in the synthesis of inhibitors for Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.gov Dysregulation of the JAK2 signaling pathway is implicated in various myeloproliferative disorders, making it a significant therapeutic target. nih.gov A number of potent JAK2 inhibitors have been synthesized using nitropyridine derivatives as starting materials. nih.gov For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) has been utilized to create a series of compounds that effectively inhibit JAK2, with some demonstrating IC₅₀ values in the range of 8.5–12.2 µM. nih.gov The synthetic route involves the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent amide coupling. nih.gov The structural elements of this compound make it an attractive starting point for similar synthetic strategies aimed at developing novel and potent JAK2 inhibitors.
Development of Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibitors
The development of inhibitors for Glycogen Synthase Kinase-3 (GSK3), a serine/threonine kinase involved in numerous cellular processes, has also utilized nitropyridine scaffolds. GSK3 has been identified as a therapeutic target for a range of diseases, including neurodegenerative disorders and some cancers. nih.gov A series of potent GSK3 inhibitors have been synthesized starting from 2,6-dichloro-3-nitropyridine. nih.gov The synthesis involves sequential substitutions of the chlorine atoms, reduction of the nitro group to an amine, and further chemical modifications to yield the final inhibitor. nih.gov One of the most active compounds from this series, featuring a 2,4-dichlorophenyl moiety, exhibited an IC₅₀ of 8 nM and an EC₅₀ of 0.13 μM. nih.gov The reactivity of the nitro and fluoro groups on this compound provides a versatile platform for the chemical transformations required to build complex GSK3 inhibitors.
Radiochemistry and Radiolabeled Compounds for Imaging
The presence of a fluorine atom and a nitro group makes this compound a compound of interest in the field of radiochemistry, particularly for the development of imaging agents.
Positron-Emission Tomography (PET) Tracers
Nitropyridine derivatives are valuable precursors in the synthesis of radiolabeled compounds for Positron-Emission Tomography (PET), a powerful in vivo imaging technique. nih.gov The nitro group can be displaced by a fluorine-18 (B77423) ([¹⁸F]) radioisotope in a nucleophilic aromatic substitution reaction to produce [¹⁸F]-labeled PET tracers. nih.gov This method has been successfully employed in the synthesis of [¹⁸F]T807, a PET tracer used for imaging tau pathology in Alzheimer's disease. nih.gov The synthesis started with a 5-bromo-2-nitropyridine (B47719) derivative, and the final step involved the nucleophilic substitution of the nitro group with [¹⁸F]fluoride. nih.gov Given this precedent, this compound could potentially be used as a precursor for developing novel [¹⁸F]-labeled PET tracers.
Isotope Exchange Methods
The synthesis of radiolabeled compounds from nitropyridine precursors, as described for PET tracers, represents a method of isotopic introduction. The replacement of a nitro group with a radioactive isotope like fluorine-18 is a key step in creating these imaging agents. nih.gov This transformation allows for the specific labeling of a molecule at a biologically relevant position, enabling its use in imaging studies.
Agrochemical Applications
This compound and related compounds have applications in the agrochemical industry. A patent for the production of 2-hydroxy-5-nitropyridine (B147068) highlights that its downstream product, 2-chloro-5-nitropyridine, is a crucial intermediate in the manufacturing of various pesticides. google.com These include the antimalarial drug pyronaridine (B1678541) and the agricultural fungicide cyprodinil. google.com This underscores the utility of the nitropyridine scaffold in developing agents for crop protection.
This compound , a substituted pyridine derivative, is a chemical compound of significant interest in various advanced research fields. Its unique molecular structure, featuring a fluorine atom, a hydroxyl group, and a nitro group on a pyridine ring, makes it a valuable intermediate and building block in the synthesis of complex molecules with specific biological activities and material properties. This article explores its applications in the development of agrochemicals and innovative materials.
Agrochemical Applications
The structural motifs present in this compound are found in numerous biologically active compounds, making it a key starting material for the synthesis of modern agrochemicals. Researchers utilize this compound to create novel herbicides, fungicides, and insecticides with enhanced efficacy and selectivity.
Herbicides
While direct application of this compound as a herbicide is not its primary use, it serves as a critical precursor in the synthesis of potent herbicidal compounds. The pyridine ring is a core component of many commercial herbicides, and the specific substituents of this compound allow for the creation of derivatives with targeted action. For example, related di-substituted pyridine compounds are known to be useful as herbicides. google.com
The synthesis of pyridinyloxyphenoxyalkanecarboxylic acid derivatives, a class of herbicides with advantageous properties, often starts from substituted pyridines. google.com The presence of the fluoro and nitro groups on the pyridine ring can influence the molecule's mode of action and its metabolic fate in plants, a key area of research in developing new weed control agents.
Fungicides
The development of novel fungicides is another area where this compound and its structural analogs play a role as intermediates. The nitropyridine moiety is a known pharmacophore in compounds with antifungal properties. Research has shown that derivatives of nitropyridines can exhibit significant activity against various plant-pathogenic fungi.
For instance, the synthesis of complex heterocyclic compounds with potential fungicidal activity often involves the use of substituted nitropyridines as starting materials. The reactivity of the nitro and hydroxyl groups allows for the construction of more elaborate molecular architectures designed to inhibit fungal growth.
Insecticides
In the quest for new and effective insecticides, researchers have turned to pyridine-based compounds. This compound can be considered a valuable scaffold for the development of next-generation insecticides. The fluorine atom, in particular, is known to enhance the biological activity of many agrochemicals.
Although direct insecticidal data for this specific compound is not widely published, the broader class of nitropyridine derivatives has been investigated for insecticidal properties. Its role as a pharmaceutical intermediate suggests its utility in creating biologically active molecules, a principle that extends to the development of insecticides. chemicalbook.com
Material Science Applications
The unique electronic and structural characteristics of this compound make it a compound of interest in material science. Research is exploring its potential in creating new materials with tailored electronic, optical, and sensing properties.
Development of Materials with Specific Electronic Properties
The presence of both an electron-withdrawing nitro group and a fluorine atom, combined with the aromatic pyridine ring, gives this compound distinct electronic properties. These features make it a potential building block for the synthesis of novel organic electronic materials. Researchers are investigating how the incorporation of such substituted pyridines into larger polymeric or molecular structures can influence charge transport, energy levels, and other key electronic parameters.
The table below summarizes the key functional groups of this compound and their potential influence on material properties.
| Functional Group | Potential Influence on Electronic Properties |
| Pyridine Ring | Core aromatic system, provides a rigid structural backbone. |
| Nitro Group | Strong electron-withdrawing group, can lower LUMO energy levels. |
| Fluorine Atom | Highly electronegative, can enhance thermal stability and influence molecular packing. |
| Hydroxyl Group | Can participate in hydrogen bonding, affecting self-assembly and solubility. |
Sensors
The development of highly sensitive and selective chemical sensors is a growing field of research. The functional groups on this compound make it a candidate for use in sensor applications. The hydroxyl and nitro groups can act as binding sites for specific analytes through hydrogen bonding or other non-covalent interactions.
When incorporated into a larger sensor assembly, changes in the electronic or optical properties of the material upon analyte binding can be measured, forming the basis of a sensing mechanism. The high electronegativity of the fluorine atom can also contribute to the sensitivity of such sensors.
Conductive Materials
There is emerging interest in the use of pyridine-containing compounds in the development of conductive materials, such as conductive polymers. While this compound itself is not a conductive material, it can be used as a monomer or a precursor to synthesize polymers with tailored conductivity.
The ability to modify the pyridine ring through chemical reactions allows for the creation of extended conjugated systems, which are essential for electrical conductivity in organic materials. The electronic properties imparted by the fluoro and nitro substituents can be harnessed to fine-tune the conductivity of the final polymeric material. Further research is needed to fully realize the potential of this compound in the field of conductive materials.
Analytical Chemistry Applications
In the realm of analytical chemistry, this compound serves as a valuable tool, contributing to the detection, quantification, and separation of chemical species. Its reactivity and spectroscopic characteristics are key to its utility in various analytical methodologies.
Reagent for Detection and Quantification of Chemical Species
This compound's distinct chemical reactivity allows it to function as a reagent for the detection and quantification of other chemical entities within complex mixtures. The presence of the nitro group and the fluorine atom influences the electron distribution within the molecule, making it reactive in specific ways. For instance, the nitro group can undergo reduction, and the fluorine atom can be a site for nucleophilic substitution, allowing the compound to be used in derivatization reactions. These reactions can convert an analyte of interest into a derivative that is more easily detected or quantified, for example, by enhancing its spectroscopic signal or improving its chromatographic behavior.
Chromatography Techniques
While specific, detailed research on the use of this compound as a primary derivatization reagent in mainstream chromatography is not extensively documented in readily available literature, its properties suggest potential utility in enhancing separation techniques. In chromatography, derivatization is a common strategy to improve the resolution and detection of analytes. The functional groups of this compound could be exploited to tag analytes, thereby altering their polarity and improving their separation on various chromatographic columns. This modification can lead to improved resolution in separation techniques.
Spectroscopy in Analytical Methods
The spectroscopic properties of this compound are integral to its application in analytical methods, offering high precision for chemical analysis. Spectroscopic data provides insight into the molecular structure and electronic environment of the compound.
| Spectroscopic Data for this compound | |
| Technique | Observed Signals |
| ¹H NMR (CDCl₃) | δ 8.52 (m, 1H, H-6), 7.93 (m, 1H, H-4) |
| ¹H NMR (300 MHz, DMSO-d6) | δ 8.28 (s, 1H), 8.67 (s, 1H) chemicalbook.com |
| ¹⁹F NMR | δ -112.3 ppm (CF coupling) |
| IR (KBr) | 1530 cm⁻¹ (NO₂ asym stretch), 1350 cm⁻¹ (NO₂ sym stretch) |
| LRMS (m/z) | 157 (M-1)⁺ chemicalbook.com |
These spectral signatures are crucial for identifying the compound and can be monitored in reactions where it is used as a reagent, allowing for the quantification of reaction products or the analyte it has derivatized.
Biochemical Research
The unique structural features of this compound make it a compound of interest in biochemical research, particularly for studying interactions with biological molecules and understanding enzyme mechanisms. It can serve as a biochemical probe due to its specific functional groups.
Interactions with Biological Molecules
The biological activity of this compound is largely dictated by its interactions with various molecular targets. The highly electronegative fluorine atom can alter the molecule's electronic distribution, thereby enhancing its reactivity. The hydroxyl group is capable of forming hydrogen bonds, a critical interaction for binding to biological molecules such as proteins and nucleic acids. Furthermore, the nitro group can engage in redox reactions, which can be a factor in its mechanism of action within a biological system. The hydroxyl group's pKa of approximately 8.5 influences the compound's solubility and its ability to interact with target molecules.
Enzyme Mechanisms
A notable area of biochemical research involving this compound is its interaction with enzymes. Research has indicated that this compound can inhibit the activity of thymidylate synthase, an enzyme that plays a crucial role in the synthesis of DNA. By inhibiting this enzyme, the compound can interfere with the proliferation of rapidly dividing cells, a characteristic that is explored in the context of developing new therapeutic agents. The nitro group is thought to enhance the binding of the molecule to the ATP pockets of kinases through hydrogen bonding, while the fluorine atom can improve metabolic stability, features that are advantageous in the design of enzyme inhibitors.
Metabolic Pathways
The metabolic fate of this compound is not extensively documented in publicly available literature. However, based on its chemical structure, which features a substituted pyridine ring, a nitro group, a hydroxyl group, and a fluorine atom, several metabolic pathways can be predicted. These predictions are grounded in the established metabolic transformations of structurally related compounds, including nitrophenols, hydroxypyridines, and fluorinated aromatic compounds. The metabolism is expected to proceed through Phase I and Phase II reactions, aiming to increase the compound's polarity and facilitate its excretion from the body. nih.govresearchgate.net
Phase I Metabolism: Potential Transformations
Phase I metabolism of this compound is likely to involve reduction of the nitro group and potentially oxidation of the pyridine ring.
Nitroreduction: The reduction of aromatic nitro groups is a common metabolic pathway catalyzed by various nitroreductases found in both prokaryotic and eukaryotic organisms. nih.govresearchgate.netwikipedia.org This process involves the sequential reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. hyphadiscovery.com This transformation significantly alters the electronic properties and biological activity of the parent molecule. The resulting aminopyridine derivative could then undergo further metabolic reactions.
Oxidative Metabolism: While the pyridine ring is generally more resistant to metabolic oxidation than benzene (B151609) rings, cytochrome P450 (CYP) enzymes can catalyze its hydroxylation. nih.govyoutube.com However, the presence of an existing hydroxyl group might influence the position of further oxidation. It is also possible for oxidation to occur at other positions on the pyridine ring, leading to the formation of dihydroxy-nitropyridine derivatives. The fluorine atom is generally expected to be metabolically stable due to the strength of the carbon-fluorine bond. researchgate.net However, oxidative defluorination, although less common, cannot be entirely ruled out and could lead to the formation of a dihydroxypyridine derivative with the release of a fluoride (B91410) ion. hyphadiscovery.com
Phase II Metabolism: Conjugation Reactions
The primary sites for Phase II conjugation on this compound and its Phase I metabolites are the hydroxyl and the newly formed amino groups. These reactions involve the attachment of endogenous polar molecules, which significantly increases water solubility and facilitates excretion.
Glucuronidation: The hydroxyl group of the parent compound and any newly introduced hydroxyl groups from Phase I metabolism are susceptible to glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate. google.comnih.govyoutube.com The resulting glucuronide conjugates are highly water-soluble and readily excreted.
Sulfation: The hydroxyl group can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs) that transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.gov This process also leads to the formation of a more water-soluble sulfate (B86663) conjugate.
Amino Group Conjugation: If the nitro group is reduced to an amino group in Phase I, this new functional group can also be a substrate for Phase II enzymes. Acetylation, catalyzed by N-acetyltransferases (NATs), is a common metabolic pathway for aromatic amines.
Predicted Metabolic Pathways of this compound
Based on the principles outlined above, a hypothetical metabolic scheme for this compound can be proposed. The primary routes are expected to be nitroreduction followed by conjugation, and direct conjugation of the parent molecule.
Interactive Data Table: Predicted Metabolites of this compound and Involved Enzymes
| Metabolite | Predicted Metabolic Pathway | Key Enzymes Involved |
| 5-Fluoro-2-hydroxy-3-aminopyridine | Nitroreduction (Phase I) | Nitroreductases researchgate.netwikipedia.orgnih.gov |
| 5-Fluoro-2-O-glucuronyl-3-nitropyridine | Glucuronidation (Phase II) | UDP-glucuronosyltransferases (UGTs) nih.govnih.gov |
| 5-Fluoro-2-O-sulfate-3-nitropyridine | Sulfation (Phase II) | Sulfotransferases (SULTs) nih.govnih.gov |
| 5-Fluoro-2-hydroxy-3-acetylaminopyridine | Nitroreduction followed by Acetylation (Phase I & II) | Nitroreductases, N-acetyltransferases (NATs) |
| Dihydroxy-fluoro-nitropyridine derivatives | Oxidation (Phase I) | Cytochrome P450 (CYP) enzymes nih.govyoutube.com |
Environmental Fate and Degradation Studies of Nitropyridine Compounds
Photolytic Degradation Pathways of Halogenated Pyridines
The photolytic degradation of halogenated pyridines in aquatic environments is a crucial abiotic process influencing their environmental persistence. Studies involving ultraviolet (UV) irradiation at 254 nm have demonstrated that 2-halogenated pyridines undergo rapid dehalogenation, which is often the initial and rate-determining step. nih.govresearchgate.net This process typically follows pseudo-first-order kinetics. nih.govresearchgate.net
A primary intermediate formed during the photolysis of 2-chloro-, 2-bromo-, and 2-iodopyridine (B156620) is 2-hydroxypyridine (B17775). nih.gov This intermediate is subsequently degraded into other products, such as Dewar pyridinone. nih.gov Interestingly, 2-fluoropyridine (B1216828) shows a different primary degradation pathway, reacting only marginally to form 2-hydroxypyridine and instead directly forming Dewar pyridinone as its major intermediate. nih.gov The rate of photolytic removal is generally not significantly affected by pH or aeration. nih.govresearchgate.net The complete removal of Total Organic Carbon (TOC) has been achieved for 2-halogenated pyridines, with the fastest TOC removal observed for 2-fluoropyridine. nih.govresearchgate.net
The position of the nitro group on a pyridine (B92270) ring can significantly influence the photoreactivity of the molecule. nih.gov For instance, in related nitro-aromatic compounds, the 2-nitro substituted compounds have been shown to have a significantly higher chemical reactivity under light exposure compared to their 3-nitro substituted counterparts. nih.gov The primary photochemical reaction often involves the transformation of the nitro group into a nitroso group. nih.gov
While specific photolytic degradation studies for 5-Fluoro-2-hydroxy-3-nitropyridine were not found in the reviewed literature, the established pathways for halogenated and nitrated pyridines suggest a complex degradation process likely involving dehalogenation, transformation of the nitro group, and eventual ring cleavage.
Biodegradation of Pyridine and its Derivatives
Pyridine and its derivatives are susceptible to biodegradation by numerous microorganisms found in soil and sludge. tandfonline.com The biodegradability of these compounds is, however, highly dependent on the nature and position of the substituents on the pyridine ring. tandfonline.com
Bacteria have evolved diverse metabolic pathways to degrade pyridine compounds under both aerobic and anaerobic conditions. nih.gov The initial steps in the aerobic biodegradation of the unsubstituted pyridine ring have been a subject of extensive research. Some proposed mechanisms involve an initial reduction step, while others proceed through hydroxylation. asm.org
One well-elucidated pathway in Arthrobacter sp. strain 68b involves a direct oxidative cleavage of the pyridine ring without prior hydroxylation. asm.orgnih.gov This is catalyzed by a two-component flavin-dependent monooxygenase system, which incorporates an oxygen atom and a water molecule, leading to the formation of (Z)-N-(4-oxobut-1-enyl)formamide. asm.org Subsequent enzymatic steps involving a dehydrogenase and an amidohydrolase lead to the formation of succinic acid, which can enter central metabolism. asm.orgnih.gov
Other bacteria, such as Shewanella putrefaciens and Bacillus sphaericus, have also been shown to effectively degrade pyridine, utilizing it as a sole source of carbon and energy. nih.gov The degradation rate can vary significantly between different bacterial strains. nih.gov
The formation of hydroxylated intermediates is a common feature in the biodegradation of many pyridine derivatives, particularly for hydroxypyridines and pyridinecarboxylic acids. tandfonline.comresearchgate.net The initial hydroxylation step is biochemically interesting as it often incorporates an oxygen atom derived from water, not molecular oxygen, which is catalyzed by specific mono- or dioxygenases. tandfonline.comnih.gov
For example, several species of Achromobacter can convert 2-hydroxypyridine or 3-hydroxypyridine (B118123) to pyridine-2,5-diol. nih.govportlandpress.com Similarly, an Agrobacterium species produces pyridine-3,4-diol (B75182) from 4-hydroxypyridine. nih.govportlandpress.com These pyridinediols (dihydroxypyridines) are key intermediates that are further metabolized, leading to the cleavage of the pyridine ring. nih.govportlandpress.com In some cases, such as with Nocardia Z1, the organism can oxidize 3-hydroxypyridine to pyridine-2,3-diol and pyridine-3,4-diol, although these intermediates may not be further metabolized by that specific strain. nih.govportlandpress.com
Impact of Substituents on Biodegradability
The biodegradability of the pyridine ring is significantly altered by the type and position of its substituents. tandfonline.com The rate of transformation generally follows the order: pyridine carboxylic acids > mono-hydroxypyridines > methylpyridines > aminopyridines > halogenated pyridines. nih.gov
Electron-withdrawing groups, such as halogens, can decrease the nucleophilicity of the pyridinic nitrogen, potentially affecting enzyme-substrate interactions. nih.gov While extensive data exists for many substituted pyridines, specific information on the biodegradability of compounds with multiple substituents, such as this compound, is limited in the available literature. However, based on general principles, the presence of a halogen (fluoro), a hydroxyl, and a nitro group would likely result in a complex and potentially slower biodegradation process compared to simpler pyridine derivatives. tandfonline.comnih.gov
Environmental Monitoring and Analysis Techniques
Accurate and sensitive analytical methods are essential for monitoring the presence and fate of nitropyridine compounds in the environment.
Gas chromatography (GC) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile pyridine derivatives in environmental samples like air, water, and soil. cdc.govpharmacyjournal.org High-resolution capillary GC, in particular, offers excellent separation efficiency and sensitivity. cdc.gov
For the analysis of pyridine bases in environmental samples, a common method involves distillation, concentration, and extraction, followed by analysis using capillary GC coupled with a mass spectrometer (MS) for detection. nih.gov The use of selected-ion monitoring (SIM) with GC-MS provides high sensitivity and specificity, allowing for detection limits in the nanogram range. nih.gov Flame ionization detectors (FID) are also used and are highly sensitive, though less specific than MS. cdc.gov
GC is particularly well-suited for the analysis of nitro compounds. mdpi.com When coupled with an electron capture detector (ECD), which is highly selective for electrophilic analytes like nitroaromatics, GC provides a robust method for detecting these compounds in complex environmental matrices. mdpi.com Gas chromatography systems are crucial for monitoring various pollutants, including nitrobenzene (B124822) compounds in surface and groundwater, ensuring compliance with environmental safety regulations. analog.com
Interactive Data Table: Microbial Degradation of Pyridine Derivatives
| Organism | Substrate | Key Intermediate(s) | Reference |
| Arthrobacter sp. strain 68b | Pyridine | (Z)-N-(4-oxobut-1-enyl)formamide | asm.orgnih.gov |
| Achromobacter sp. | 2-Hydroxypyridine | Pyridine-2,5-diol | nih.govportlandpress.com |
| Achromobacter sp. | 3-Hydroxypyridine | Pyridine-2,5-diol | nih.govportlandpress.com |
| Agrobacterium sp. | 4-Hydroxypyridine | Pyridine-3,4-diol | nih.govportlandpress.com |
| Nocardia Z1 | 3-Hydroxypyridine | Pyridine-2,3-diol, Pyridine-3,4-diol | nih.govportlandpress.com |
| Shewanella putrefaciens | Pyridine | Not specified | nih.gov |
| Bacillus sphaericus | Pyridine | Not specified | nih.gov |
Interactive Data Table: Analytical Parameters for Pyridine Base Analysis by GC-SIM
| Parameter | Value | Reference |
| Analytical Technique | Capillary Gas Chromatography-Selected-Ion Monitoring (GC-SIM) | nih.gov |
| Column | 15 m x 0.53 mm I.D. DBWAX coated capillary column | nih.gov |
| Detection Limits | 0.01-0.1 ng | nih.gov |
| Recoveries (water & sediment) | > 90% | nih.gov |
| Coefficient of Variation | < 4% | nih.gov |
High-Performance Liquid Chromatography (HPLC)
A typical HPLC system for the analysis of nitropyridines would consist of a liquid chromatograph equipped with a UV detector, as the nitroaromatic structure absorbs ultraviolet light, allowing for sensitive detection. helixchrom.com The separation is commonly achieved using a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a pH modifier like ammonium (B1175870) formate (B1220265) to ensure good peak shape for the analyte. helixchrom.com
The selection of the mobile phase composition and gradient elution program is critical for achieving the desired separation from other compounds that may be present in an environmental sample. For instance, a gradient can be programmed to start with a higher proportion of water and gradually increase the acetonitrile content to elute more strongly retained compounds.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for method development and is not based on a validated published method for this specific compound.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an indispensable tool for the identification and structural elucidation of compounds, including nitropyridines. When coupled with a separation technique like HPLC (LC-MS), it provides a highly selective and sensitive method for detecting trace levels of contaminants in complex environmental matrices.
For this compound, mass spectrometry can provide definitive confirmation of its presence. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule upon ionization can also serve as a "fingerprint" for its identification.
One of the key pieces of information from a mass spectrum is the molecular ion peak, which corresponds to the mass of the intact molecule. For this compound (molecular weight 158.09 g/mol ), one would expect to see a prominent signal corresponding to this mass, potentially as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization technique used.
Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can further enhance selectivity and aid in structural confirmation by fragmenting the initial molecular ion and analyzing the resulting fragment ions. This is particularly useful for distinguishing between isomers and for detecting the target compound in noisy environmental samples.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted Mass-to-Charge Ratio (m/z) | Ion Type |
| Positive Electrospray | 159.03 | [M+H]⁺ |
| Negative Electrospray | 157.01 | [M-H]⁻ |
These predicted m/z values are based on the exact mass of the most abundant isotopes of the constituent elements.
Compound Information
Tautomerism and Conformational Analysis of 5 Fluoro 2 Hydroxy 3 Nitropyridine
Keto-Enol Tautomerism in Hydroxypyridines
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a fundamental concept in organic chemistry. In the realm of heterocyclic compounds, the keto-enol tautomerism of hydroxypyridines is a widely studied and illustrative example. 2-Hydroxypyridine (B17775) and its derivatives, including 5-Fluoro-2-hydroxy-3-nitropyridine, can exist in two tautomeric forms: the enol form (a hydroxypyridine) and the keto form (a pyridone). This equilibrium is the result of a proton transfer between the oxygen and nitrogen atoms within the molecule. nih.gov
The position of this equilibrium is sensitive to a variety of factors, including the substitution pattern on the pyridine (B92270) ring, the solvent, and the physical state (gas, liquid, or solid). echemi.com In the gas phase, the enol form of 2-hydroxypyridine is generally favored by a small energy difference. nih.govchemrxiv.org However, in polar solvents and in the solid state, the equilibrium often shifts to favor the more polar keto form, which can be stabilized by intermolecular hydrogen bonding. echemi.com For instance, in aqueous solutions, the equilibrium constant can strongly favor the pyridone tautomer. nih.gov
The tautomerism between 2-hydroxypyridine and 2-pyridone has been extensively investigated using various spectroscopic techniques such as X-ray crystallography, IR, UV, and microwave spectroscopy, as well as through theoretical studies. nih.gov These studies have confirmed the influence of the molecular environment on the predominance of one tautomer over the other. The understanding of this tautomeric behavior is crucial as it can significantly impact the chemical reactivity, physical properties, and biological activity of these compounds.
Spectroscopic Evidence for Tautomeric Forms
Spectroscopic methods provide invaluable insights into the tautomeric equilibrium of hydroxypyridines by allowing for the identification and quantification of the different forms present. Infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, are particularly powerful tools in this regard.
In a study of the related compound 2-hydroxy-5-nitropyridine (B147068), both IR and Raman spectra were recorded in the solid phase. elsevierpure.com The vibrational frequencies observed were then compared with those predicted by quantum mechanical calculations for both the enol (2-hydroxy-5-nitropyridine) and keto (5-nitro-2-pyridone) forms. elsevierpure.com The close agreement between the experimental spectra and the calculated frequencies for the keto tautomer provided strong evidence for its predominance in the solid state. elsevierpure.com Similar spectroscopic analysis would be expected to elucidate the tautomeric state of this compound.
NMR spectroscopy is another critical technique for studying tautomerism in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs significantly between the enol and keto forms. For 2-hydroxy-5-nitropyridine in DMSO-d₆ solution, the experimental ¹H, ¹³C, and ¹⁵N NMR chemical shifts showed better correlation with the calculated values for the keto tautomer (5-nitro-2-pyridone). elsevierpure.com This indicates that the keto form is the major species in this polar aprotic solvent. The spin-spin coupling constants (JHH) also provide structural information that can help distinguish between tautomers. elsevierpure.com
| Spectroscopic Technique | Expected Observations for Keto Form | Expected Observations for Enol Form |
| Infrared (IR) | Presence of a C=O stretching vibration. Absence of a broad O-H stretching band. | Presence of a broad O-H stretching vibration. Absence of a C=O stretching vibration. |
| ¹H NMR | Presence of an N-H proton signal. | Presence of an O-H proton signal. |
| ¹³C NMR | Chemical shift indicative of a carbonyl carbon. | Chemical shift indicative of a carbon bearing a hydroxyl group. |
Computational Studies on Tautomeric Equilibria
Computational chemistry has emerged as a powerful tool for investigating the tautomeric equilibria of heterocyclic compounds, providing detailed information on the relative stabilities and geometries of the different tautomers. Density Functional Theory (DFT) is a commonly employed method for such studies.
For the analogous compound 2-hydroxy-5-nitropyridine, quantum mechanical calculations were performed using DFT methods (B3LYP, ωB97XD, and mPW1PW91) with different basis sets. elsevierpure.com These calculations, conducted for the gas phase, predicted that the keto tautomer, 5-nitro-2-pyridone, is more stable than the enol form by approximately 0.857–1.345 kcal/mol. elsevierpure.com This suggests that even in the absence of solvent effects, the electron-withdrawing nitro group may favor the keto form.
Furthermore, computational studies can be used to predict the energy barriers for the interconversion between tautomers, providing insights into the kinetics of the tautomerization process. For 2-hydroxy-5-nitropyridine, the internal rotational barriers of the nitro and hydroxyl groups were also investigated using relaxed potential energy surface scans. elsevierpure.com
| Computational Method | Basis Set | Predicted Energy Difference (ΔE) | Favored Tautomer (Gas Phase) |
| DFT (B3LYP) | 6-311++G(d,p) | ~0.8-1.4 kcal/mol | Keto |
| DFT (ωB97XD) | 6-311++G(d,p) | ~0.8-1.4 kcal/mol | Keto |
| DFT (mPW1PW91) | 6-311++G(d,p) | ~0.8-1.4 kcal/mol | Keto |
Q & A
Q. How does the electronic environment of this compound affect its pharmacological activity as a kinase inhibitor precursor?
- Answer : The nitro group enhances binding to ATP pockets via H-bonding, while fluorine improves metabolic stability. Advanced QSAR models predict:
- Lipophilicity (logP) : Optimal range 1.5–2.5 for blood-brain barrier penetration.
- pKa : Hydroxyl group (pKa ~8.5) influences solubility and target interaction .
- Methodology : Perform docking studies with AutoDock Vina and validate with in vitro kinase assays (IC determination).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
